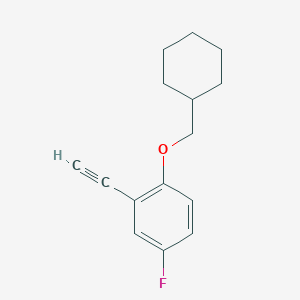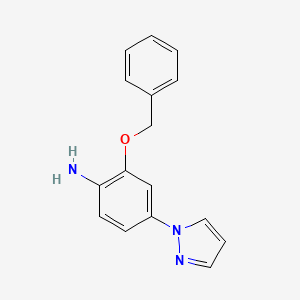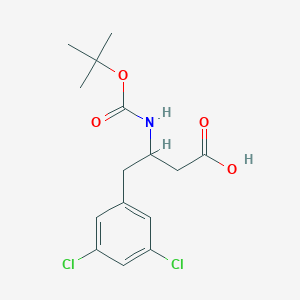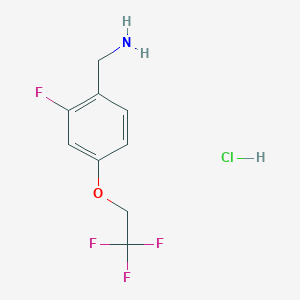![molecular formula C12H14Cl2FNO4S B15340444 2,2-Dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3](/img/structure/B15340444.png)
2,2-Dichloro-N-[(1R,2S)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-Florfenicol-d3: is a deuterium-labeled analog of Florfenicol, a synthetic veterinary antibiotic. It is primarily used in aquaculture to control bacterial infections in fish and other aquatic animals. The compound's molecular formula is C12H11D3Cl2FNO4S , and it has a molecular weight of 361.23 .
Synthetic Routes and Reaction Conditions:
Synthesis of ent-Florfenicol-d3:
Reaction Conditions: The synthesis typically requires the use of strong fluorinating agents and deuterium-labeled reagents under controlled temperature and pressure conditions.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves the use of continuous flow reactors to ensure consistent quality and yield.
Purification: The compound is purified using techniques such as crystallization and chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: ent-Florfenicol-d3 can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions involving halogen atoms can lead to the formation of different halogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Halogenated derivatives with different halogen atoms.
Scientific Research Applications
Chemistry: ent-Florfenicol-d3 is used as a chemical probe in studies involving fluorinated compounds and their biological activities. Biology: It serves as a tool in understanding the metabolic pathways of Florfenicol in aquatic organisms. Medicine: The compound is used in veterinary medicine to study the efficacy and metabolism of Florfenicol-based antibiotics. Industry: It is utilized in the development of new antibiotics and in quality control processes for Florfenicol production.
Mechanism of Action
Mechanism: ent-Florfenicol-d3 exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the elongation of peptide chains. Molecular Targets: The primary target is the bacterial ribosome, specifically the 50S subunit. Pathways Involved: The compound interferes with the translocation step of protein synthesis, leading to the cessation of bacterial growth.
Comparison with Similar Compounds
Florfenicol: The non-deuterated form of the compound.
Thiamphenicol: A structurally similar antibiotic without fluorine atoms.
Dideschloro Florfenicol-d3: A deuterium-labeled analog with fewer chlorine atoms.
Uniqueness: ent-Florfenicol-d3 is unique due to its deuterium labeling, which allows for more precise tracking and study of its metabolic fate compared to its non-labeled counterparts.
Properties
Molecular Formula |
C12H14Cl2FNO4S |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
2,2-dichloro-N-[(2R,3S)-1,1,2-trideuterio-1-fluoro-3-hydroxy-3-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m0/s1/i6D2,9D |
InChI Key |
AYIRNRDRBQJXIF-QVCCWKKGSA-N |
Isomeric SMILES |
[2H][C@@]([C@H](C1=CC=C(C=C1)S(=O)(=O)C)O)(C([2H])([2H])F)NC(=O)C(Cl)Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-Chloro-pyridin-3-ylmethoxy)-7-nitro-7H-imidazo[2,1-b][1,3]oxazine](/img/structure/B15340361.png)


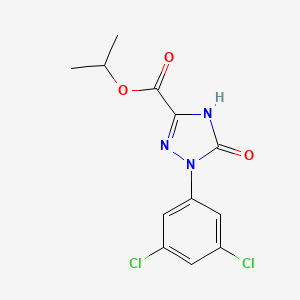
![1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B15340387.png)
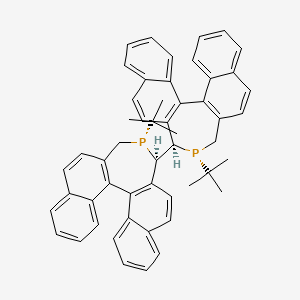

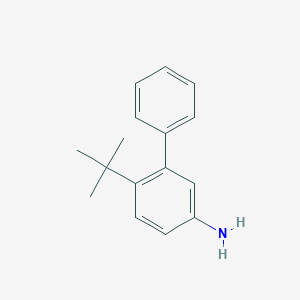
![[4-Hydroxy-3-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate](/img/structure/B15340421.png)
